

# Application Notes and Protocols: Azido-PEG35-amine in Drug Delivery Systems

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## Compound of Interest

Compound Name: Azido-PEG35-amine

Cat. No.: B3117992

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## Introduction

**Azido-PEG35-amine** is a high-purity, discrete polyethylene glycol (dPEG®) linker that serves as a versatile tool in the development of advanced drug delivery systems.<sup>[1]</sup> It is a heterobifunctional molecule featuring a primary amine (-NH<sub>2</sub>) group on one end and an azide (-N<sub>3</sub>) group on the other, separated by a 35-unit polyethylene glycol chain.<sup>[1][2]</sup> This structure allows for a two-step, controlled conjugation strategy. The amine group readily reacts with carboxylic acids, active esters (like NHS esters), aldehydes, or ketones, while the azide group is reserved for highly efficient and bioorthogonal "click chemistry" reactions, such as the copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.<sup>[3][4]</sup>

The PEG component of the linker imparts numerous benefits essential for drug delivery, a process known as PEGylation. These advantages include enhanced aqueous solubility, increased stability, prolonged circulation half-life by shielding from the immune system, and reduced immunogenicity of the conjugated therapeutic. Consequently, **Azido-PEG35-amine** is extensively used in the synthesis of antibody-drug conjugates (ADCs), the surface functionalization of nanoparticles for targeted delivery, and the development of novel therapeutic constructs like PROTACs.

## Key Applications and Physicochemical Properties

The dual functionality of **Azido-PEG35-amine** makes it a cornerstone in modern bioconjugation strategies for creating sophisticated therapeutic agents.

#### Primary Applications:

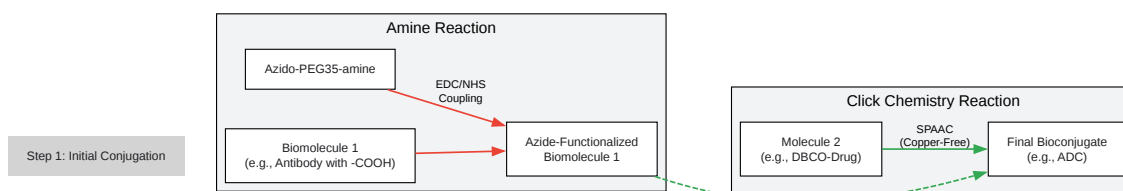
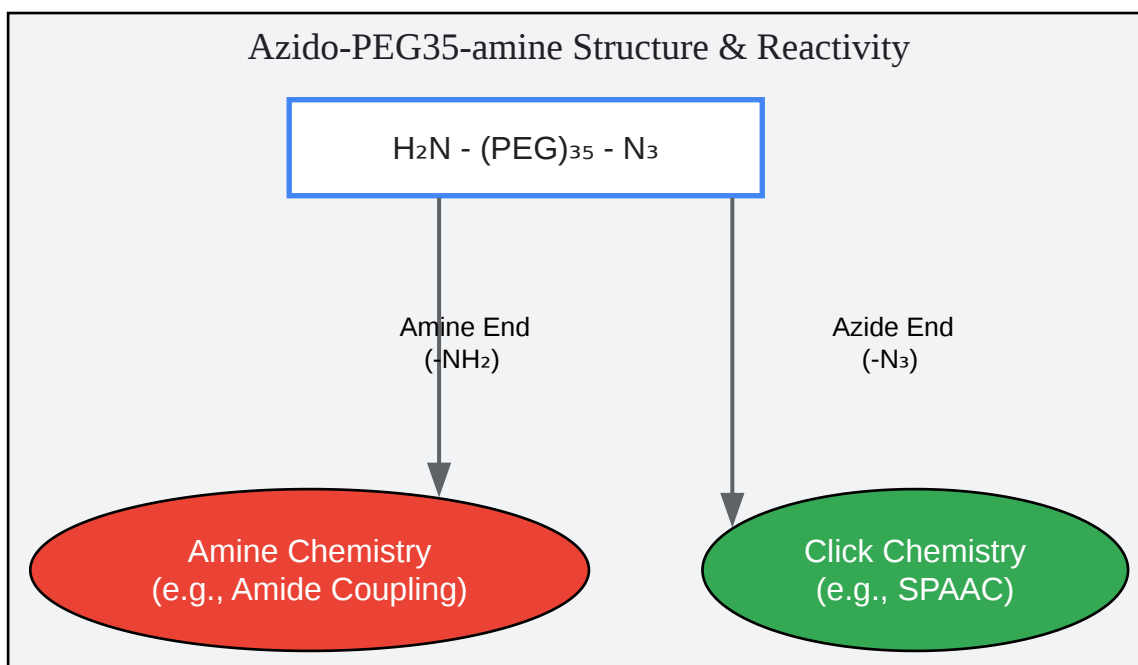
- **Antibody-Drug Conjugates (ADCs):** The linker is used to covalently attach a potent cytotoxic drug to a monoclonal antibody (mAb), directing the payload specifically to cancer cells.
- **Nanoparticle and Liposome Functionalization:** Coating nanoparticles with PEG linkers creates a "stealth" shield, preventing opsonization and clearance by the mononuclear phagocyte system, thereby extending circulation time. The terminal azide group can then be used to attach targeting ligands (peptides, antibodies) for active targeting of specific tissues or cells.
- **PROTAC Development:** **Azido-PEG35-amine** serves as a PEG-based linker for synthesizing Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins within cells.
- **Bioconjugation:** The linker is broadly used for conjugating various biomolecules, including proteins and peptides, where controlled, site-specific modification is required.

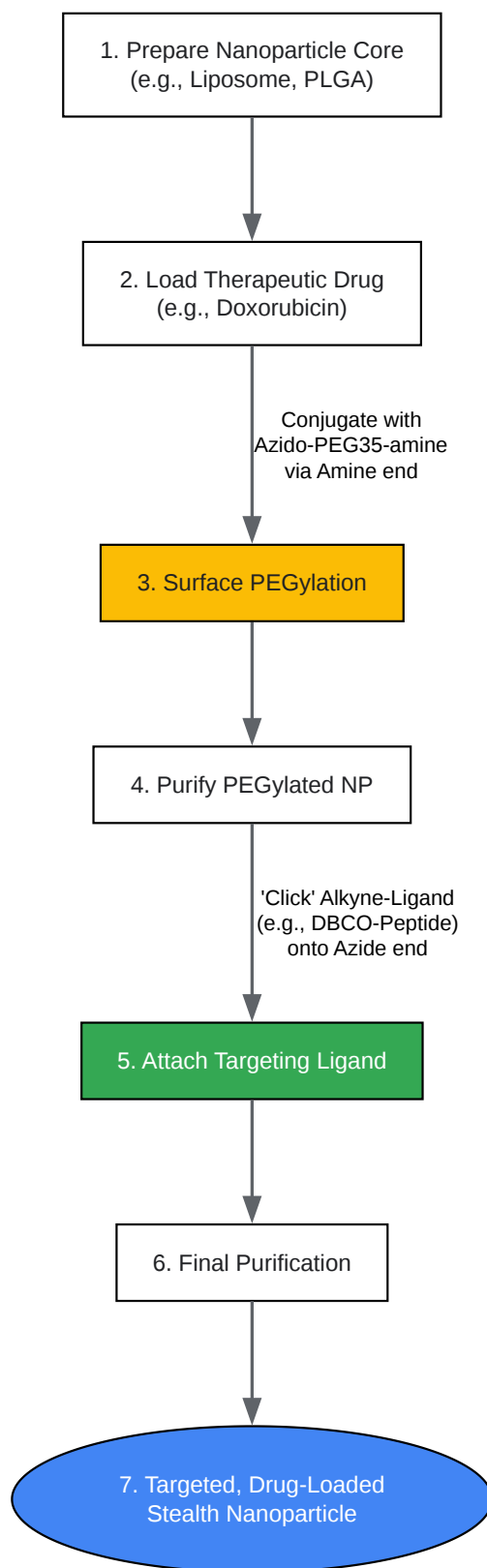
#### Physicochemical and Handling Properties:

| Property          | Description  | Source(s) |
|-------------------|--|-----------|
| Molecular Formula | C72H146N4O35   |           |
| Molecular Weight  | ~1627.95 g/mol   |           |
| Appearance        | White or off-white powder; may appear as a waxy or semi-solid material.  |           |
| Solubility        | Soluble in water, aqueous buffers, DMSO, DMF, and chlorinated solvents like methylene chloride. Less soluble in alcohols and toluene. Insoluble in ether.  |           |
| Storage           | Store at -20°C, desiccated, and protected from light. Allow the reagent to warm to room temperature before opening to prevent moisture condensation. Avoid repeated freeze-thaw cycles of stock solutions. |           |

## Core Chemical Reactions and Logical Workflow

The utility of **Azido-PEG35-amine** stems from its ability to participate in two distinct and orthogonal chemical reactions. The workflow involves first utilizing the amine group for an initial conjugation, followed by the highly specific azide-alkyne click reaction.





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